molecular formula C18H20O5 B12567672 2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate CAS No. 478866-55-6

2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate

Cat. No.: B12567672
CAS No.: 478866-55-6
M. Wt: 316.3 g/mol
InChI Key: QDZCWOXYHWELMX-UHFFFAOYSA-N
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Description

2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate is an organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a benzyloxy group and a hydroxybenzoate moiety, making it a versatile intermediate in organic synthesis. It is commonly used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 2-[2-(benzyloxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to reflux to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxybenzoate moiety can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes and receptors. The hydroxybenzoate moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate is unique due to its combination of a benzyloxy group and a hydroxybenzoate moiety, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations and its wide range of applications make it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

478866-55-6

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

2-(2-phenylmethoxyethoxy)ethyl 2-hydroxybenzoate

InChI

InChI=1S/C18H20O5/c19-17-9-5-4-8-16(17)18(20)23-13-12-21-10-11-22-14-15-6-2-1-3-7-15/h1-9,19H,10-14H2

InChI Key

QDZCWOXYHWELMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOC(=O)C2=CC=CC=C2O

Origin of Product

United States

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